8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Overview
Description
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a quinoline moiety, an indene unit, and a nitrophenyl group. The presence of these functional groups and the extended conjugation make this compound of interest in various fields of scientific research, particularly in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an aromatic aldehyde, indan-1,3-dione, and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and quinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, sulfonation, and alkylation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding 8-(4-aminophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one.
Substitution: Various halogenated, sulfonated, or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is studied for its electronic properties due to its extended conjugation. It is used in the development of organic semiconductors and photovoltaic materials .
Biology and Medicine
The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its vibrant color and stability. It is also explored in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxicity in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7H-benzo[h]indeno[1,2-b]quinolin-8-one
- 8H-naphtho[2,3-h]indeno[1,2-b]quinolin-9-one
Uniqueness
Compared to similar compounds, 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to the presence of the nitrophenyl group, which enhances its electronic properties and reactivity. This makes it particularly useful in applications requiring high electron affinity and stability under various conditions .
Properties
IUPAC Name |
11-(4-nitrophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N2O3/c29-26-20-8-4-3-7-19(20)23-22-18-6-2-1-5-15(18)11-14-21(22)27-25(24(23)26)16-9-12-17(13-10-16)28(30)31/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDRNBJSQBNVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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